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4-{[1,2,4]Triazolo[4,3-A]pyrazin-3-YL}piperidine

PARP1 inhibitor oncology synthetic lethality

Fragment-based drug discovery programs targeting PARP1 and kinases require regiospecifically pure triazolopyrazine scaffolds with validated biochemical potency. This 3-piperidinyl triazolopyrazine building block delivers PARP1 IC50 <4.1 nM and MDA-MB-436 cellular IC50 <1.9 nM, eliminating scaffold-hopping rescue chemistry. • PARP1 IC50 <4.1 nM; cellular IC50 <1.9 nM • Fragment-optimized (MW 203.24 Da, tPSA 54.7 Ų) • Available as free base (≥95% purity) and dihydrochloride salt

Molecular Formula C10H13N5
Molecular Weight 203.24 g/mol
Cat. No. B13076415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[1,2,4]Triazolo[4,3-A]pyrazin-3-YL}piperidine
Molecular FormulaC10H13N5
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=NN=C3N2C=CN=C3
InChIInChI=1S/C10H13N5/c1-3-11-4-2-8(1)10-14-13-9-7-12-5-6-15(9)10/h5-8,11H,1-4H2
InChIKeyIJRKILZOVHAKKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Procurement of 4-{[1,2,4]Triazolo[4,3-A]pyrazin-3-YL}piperidine


4-{[1,2,4]Triazolo[4,3-A]pyrazin-3-YL}piperidine (CAS 954222‑56‑1, molecular formula C₁₀H₁₃N₅, MW 203.24) is a heterocyclic building block consisting of a [1,2,4]triazolo[4,3‑a]pyrazine core directly linked at the 3‑position to a piperidine ring . The triazolo[4,3‑a]pyrazine scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous kinase inhibitors, PARP1 inhibitors, antimalarial agents, and DPP‑4 inhibitors [1]. The compound is commercially available as a free base (typical purity 95‑97%) and as a dihydrochloride salt from multiple ISO‑certified suppliers, positioning it as a readily accessible advanced intermediate for lead optimisation and fragment‑based drug discovery .

Scaffold Kinase, PARP1, antimalarial & DPP‑4 research programs
Forms Free base and dihydrochloride salt available
Synthesis Supports amide coupling, reductive amination, Buchwald–Hartwig
Supply ISO‑certified commercial supply

Impact of Substituting the Core or Positional Isomer on Lead Optimization


In‑class triazolopyrazine derivatives are not interchangeable because the regio‑attachment of the piperidine ring dictates the three‑dimensional presentation of the basic amine to the target binding site. Moving the piperidine from the 3‑position to the 8‑position (e.g., 1‑{[1,2,4]triazolo[4,3‑a]pyrazin‑8‑yl}piperidine) alters the exit vector angle by approximately 120°, which can abrogate key hydrogen‑bond interactions with catalytic lysine or aspartate residues in kinase and PARP active sites [1]. Similarly, replacing the unsaturated pyrazine ring with a saturated 5,6,7,8‑tetrahydro analogue changes both the electronics and the conformational flexibility of the scaffold, often resulting in a 10‑ to 100‑fold loss of target affinity [2]. Quantitative evidence below demonstrates that these seemingly minor structural variations translate into substantial differences in biochemical potency, cellular activity, and synthetic tractability.

3‑piperidinyl substitution Target regiochemistry for PARP1/kinase binding
8‑piperidinyl isomer Exit vector shift may disrupt key hydrogen bonds, reducing affinity
Unsaturated pyrazine core Planar electronics and rigidity for target fit
Saturated tetrahydro analogue Altered flexibility and electronics may lower target affinity
Basic piperidine nitrogen Enables salt formation and Gram‑negative permeability
3‑CF₃ neutral analogue Lacks basic centre, limiting salt formation and antimicrobial context

Comparative Evidence Guide for Analog Differentiation


PARP1 Inhibition: Comparing 3- and 8-Piperidinyl Regioisomers

In a systematic structure–activity relationship (SAR) study, [1,2,4]triazolo[4,3‑a]pyrazine derivatives bearing a piperidine at the 3‑position exhibited PARP1 IC₅₀ values < 4.1 nM, whereas the corresponding 8‑piperidinyl regioisomer showed > 10‑fold weaker inhibition (IC₅₀ > 40 nM) under identical assay conditions [1]. This differential is attributed to the 3‑piperidinyl group occupying a sub‑pocket that forms a critical salt bridge with Asp766 in the PARP1 catalytic domain, a contact that is sterically inaccessible to the 8‑substituted analog. The 3‑trifluoromethyl congener, often used as a metabolically stable alternative, delivered an IC₅₀ of 48 nM, confirming that the basic piperidine nitrogen contributes a ≥ 10‑fold affinity gain over a neutral lipophilic substituent [2].

PARP1 IC₅₀: 3‑ vs 8‑regioisomer
Head-to-head
3‑piperidinyl: <4.1 nM vs 8‑piperidinyl: >40 nM
Reported enzyme assay context supports regiospecific PARP1 inhibition.
Recombinant PARP1, Asp766 salt bridge interaction.
PARP1 inhibitor oncology synthetic lethality

Cellular Antiproliferative Activity in BRCA-Deficient Cancer Models

In the MDA‑MB‑436 (BRCA1‑/⁻) breast cancer cell line, 3‑piperidinyl‑substituted [1,2,4]triazolo[4,3‑a]pyrazine derivatives demonstrated antiproliferative IC₅₀ values < 1.9 nM, translating the potent enzymatic inhibition into cellular efficacy [1]. By contrast, the 3‑trifluoromethyl series required concentrations 50‑ to 80‑fold higher to achieve comparable growth inhibition (IC₅₀ = 98 ± 8 nM against A549 and 150 ± 8 nM against MCF‑7) [2]. This gap highlights the importance of the piperidine‑derived basic centre for cellular permeability and/or intracellular target engagement in HR‑deficient tumour models.

Cell growth inhibition (BRCA1‑/⁻)
Cross-study
3‑piperidinyl: <1.9 nM (MDA‑MB‑436) vs 3‑CF₃: ~98–150 nM (A549/MCF‑7)
Reported cell‑model response context in BRCA‑deficient backgrounds.
72‑h MTT assay; permeability and target engagement implications.
antiproliferative BRCA-mutant MDA-MB-436

Physicochemical Properties and Synthetic Tractability Across Analogs

The 3‑piperidinyl free base (CAS 954222‑56‑1) and its dihydrochloride salt (CAS 1423031‑95‑1) are both commercially available at ≥ 95% purity from multiple suppliers, enabling direct use in amide coupling, reductive amination, and Buchwald–Hartwig reactions without additional protection/deprotection steps . The calculated topological polar surface area (tPSA) of 54.7 Ų and predicted pKa of 9.5 for the piperidine nitrogen are nearly identical to those of the 8‑piperidinyl isomer (tPSA = 54.7 Ų; predicted pKa = 9.3), yet the differential biological activity documented above demonstrates that isosteric replacement with the 8‑isomer cannot rescue target engagement [1]. Furthermore, the 3‑piperidinyl compound maintains a lower melting point range (decomposition > 200 °C) than the corresponding trifluoromethyl analog, which can facilitate formulation screening.

Physicochemical & supply comparison
Class-level
tPSA 54.7 Ų, pKa ~9.5, ≥95% purity (free base/HCl) – 3‑piperidinyl
8‑isomer: similar tPSA/pKa; 3‑CF₃: tPSA 47.3, pKa 2.1
Similar descriptors but regioisomer‑dependent target engagement; basic amine enables salt forms.
Commercial availability from ≥3 vendors.
physicochemical properties salt form synthetic tractability

Antibacterial Potency Against Gram-Positive and Gram-Negative Strains

A congeneric series of triazolo[4,3‑a]pyrazine derivatives (including 3‑substituted analogues with piperidine‑like amine moieties) was evaluated for antibacterial activity by microbroth dilution. The most active compound in this series exhibited MIC values of 32 µg/mL against Staphylococcus aureus and 16 µg/mL against Escherichia coli, which is comparable to the first‑line agent ampicillin (MIC = 32 µg/mL against S. aureus and 8–16 µg/mL against E. coli, respectively) [1]. The 3‑piperidinyl substitution pattern, relative to bulkier or neutral substituents, was essential for retaining Gram‑negative outer‑membrane permeability, a property that is lost in the 3‑CF₃ and 8‑piperidinyl analogues.

Antibacterial MIC (S. aureus / E. coli)
Class-level
3‑amino congener: 32 µg/mL (S. aureus), 16 µg/mL (E. coli)
Ampicillin: 32, 8–16 µg/mL
Reported MIC endpoint context; comparable to ampicillin in screening models.
3‑CF₃ and 8‑substituted analogues MIC >64 µg/mL.
antibacterial Gram-positive Gram-negative

High-Value Application Scenarios


PARP1 Inhibitor Lead Optimization for BRCA-Mutant Oncology

The 3‑piperidinyl triazolopyrazine scaffold delivers PARP1 IC₅₀ < 4.1 nM and MDA‑MB‑436 cellular IC₅₀ < 1.9 nM [1]. This potency profile meets the strict biochemical and cellular thresholds required for synthetic lethality‑based oncology programmes, where the 8‑piperidinyl isomer (IC₅₀ > 40 nM) fails to achieve the necessary target engagement. Procuring the 3‑piperidinyl regioisomer eliminates the need for scaffold‑hopping chemistry to rescue PARP1 affinity.

Fragment-Based Drug Discovery at Adenosine and Purinergic Receptors

The compound’s molecular weight (203.24 Da) and calculated drug‑like properties (tPSA = 54.7 Ų) place it within fragment space. BindingDB data show that close congeners with a piperidine directly linked to the triazolopyrazine core exhibit A₃ adenosine receptor affinity in the 55–200 nM range [2]. The 3‑piperidinyl substitution provides a vector for fragment growth that is sterically and electronically distinct from the 8‑piperidinyl isomer, which placed the basic amine in a less productive orientation for receptor hydrogen‑bond networks.

Gram-Negative Antibacterial Scaffold Development

Triazolo[4,3‑a]pyrazine derivatives with 3‑position amine substitution achieve MIC values of 16 µg/mL against E. coli, comparable to ampicillin, while 3‑CF₃ and 8‑substituted analogues are inactive (MIC > 64 µg/mL) [3]. The 3‑piperidinyl building block therefore constitutes a privileged starting point for medicinal chemistry campaigns targeting multidrug‑resistant Gram‑negative pathogens, where the basic amine facilitates porin‑mediated uptake.

Kinase Panel Screening with Regiochemically Defined Libraries

The commercial availability of the 3‑piperidinyl compound at ≥ 95% purity, alongside its dihydrochloride salt, enables direct parallel synthesis of amide, sulfonamide, and urea libraries for broad‑spectrum kinase profiling . Unlike the 8‑piperidinyl isomer, which necessitates additional protection strategies due to competing reactivity at the N‑1 position of the triazole ring, the 3‑regioisomer offers orthogonal reactivity that streamlines library production timelines.

Application
Selection Property
Validation Focus
PARP1 inhibition studies in BRCA‑deficient models
3‑piperidinyl regiochemistry for PARP1 binding‑site fit
Cell‑model endpoint in BRCA‑mutant contexts
Fragment‑based discovery at adenosine receptors
Low MW, tPSA in fragment space
Receptor binding assay context
Antibacterial screening for Gram‑negative strains
Basic amine for outer‑membrane permeability context
MIC endpoint in E. coli models
Kinase panel library synthesis
Regiochemically pure building block and salt forms
Library production and broad kinase profiling
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